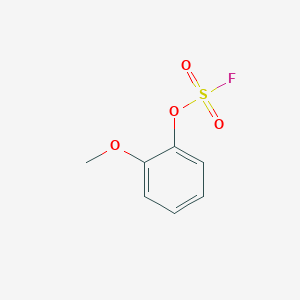

Fluorosulfuric acid, 2-methoxyphenyl ester

Beschreibung

Fluorosulfuric acid esters are a class of organosulfur compounds characterized by a sulfonic acid group (-SO₃H) where one hydroxyl group is replaced by an organofluorine moiety and another by an ester group. The 2-methoxyphenyl ester derivative of fluorosulfuric acid features a methoxy-substituted phenyl ring attached via an ester linkage to the fluorosulfonic acid core.

Eigenschaften

Molekularformel |

C7H7FO4S |

|---|---|

Molekulargewicht |

206.19 g/mol |

IUPAC-Name |

1-fluorosulfonyloxy-2-methoxybenzene |

InChI |

InChI=1S/C7H7FO4S/c1-11-6-4-2-3-5-7(6)12-13(8,9)10/h2-5H,1H3 |

InChI-Schlüssel |

IHDUUYDISDOOKJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1OS(=O)(=O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fluorosulfuric acid, 2-methoxyphenyl ester can be synthesized by reacting 2-methoxyphenol with sulfuryl fluoride (SO2F2) in the presence of a base and water . The reaction typically occurs in a two-phase system with a reaction solvent that is immiscible with water, which helps in achieving the desired product efficiently .

Industrial Production Methods

The industrial production of fluorosulfuric acid esters involves the reaction of alcohols with sulfuryl fluoride in the presence of a base and water . This method is preferred for its practicality and efficiency in producing the desired esters on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

Fluorosulfuric acid, 2-methoxyphenyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorosulfuric acid group is replaced by other nucleophiles.

Hydrolysis: This compound can be hydrolyzed to produce 2-methoxyphenol and fluorosulfuric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Acidic or basic conditions can be used to hydrolyze the ester, with water acting as the nucleophile.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an amine would produce an amide.

Hydrolysis: The primary products are 2-methoxyphenol and fluorosulfuric acid.

Wissenschaftliche Forschungsanwendungen

Fluorosulfuric acid, 2-methoxyphenyl ester is an organic compound with a unique structure and properties, finding applications in various fields, especially in organic synthesis. It is a derivative of fluorosulfuric acid, characterized by a 2-methoxyphenyl group esterified with the sulfuric acid moiety. The compound's chemical formula is , and it has a molecular weight of approximately 284.28 g/mol. The fluorosulfate functional group present in the compound imparts significant reactivity, making it useful in various chemical processes.

Scientific Research Applications

Fluorosulfuric acid, 2-methoxyphenyl ester serves as a reagent in synthesizing complex organic molecules through electrophilic reactions. Though the search results do not provide specific case studies or comprehensive data tables detailing its applications, the compound's structural features suggest its utility in several scientific research areas:

- Organic Synthesis: It can be employed as an intermediate in producing pharmaceuticals and agrichemicals . The fluorosulfate group can be utilized in reactions requiring a reactive leaving group, while the methoxyphenyl group can contribute to the molecule's overall structure and properties.

- Medicinal Chemistry and Chemical Biology: Molecules containing both an ester group and an aliphatic sulfonyl fluoride moiety have great potential in these fields . Fluorosulfuric acid, 2-methoxyphenyl ester can be a building block for synthesizing such molecules .

- Fluorination Reactions: Fluorosulfuric acid esters can be used in α-substitution reactions, reacting a fluorosulfuric acid ester of α-hydroxyester with a Grignard reagent to produce an α-substituted ester .

- Precursor for 18F-Fluorination: 2-methyl-6-nitrobenzenesulfonate (2-MeNs) ester can be designed as a precursor for ^18^F‐fluorination, in which the methyl group suppresses hydrolysis of the sulfonate ester via steric hindrance .

Due to the reactive nature of fluorosulfuric acid, the synthesis methods typically require careful handling.

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Fluorosulfuric acid, 4-methoxyphenyl ester | Similar reactivity but different substitution pattern | |

| Phenyl sulfate | Lacks the fluorine atom; less reactive | |

| Sulfuric acid methyl ester | Simpler structure; used primarily as an acid |

Wirkmechanismus

The mechanism of action of fluorosulfuric acid, 2-methoxyphenyl ester involves its ability to act as an electrophile in various chemical reactions. The fluorosulfuric acid group is highly reactive and can undergo nucleophilic attack, leading to the formation of new chemical bonds . This reactivity is due to the strong electron-withdrawing nature of the fluorosulfuric acid group, which makes the ester highly susceptible to nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

- Electron-Donating vs. Electron-Withdrawing Groups :

- Acidity and Reactivity :

- Thermal Behavior :

Limitations and Knowledge Gaps

- Direct data on fluorosulfuric acid, 2-methoxyphenyl ester are absent in the provided evidence. Comparisons rely on structurally related compounds.

- Further experimental studies are needed to quantify acidity (pKa), solubility, and kinetic stability for this specific ester.

Biologische Aktivität

Fluorosulfuric acid, 2-methoxyphenyl ester, also known as 2-methoxyphenyl fluorosulfate, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Fluorosulfuric acid esters are synthesized through the reaction of phenols with sulfur(VI) fluoride, leading to the formation of aryl fluorosulfates. This method has been demonstrated to be efficient for generating various fluorinated compounds that exhibit unique chemical reactivity and biological activity . The chemical structure of 2-methoxyphenyl fluorosulfate is characterized by the presence of a methoxy group (-OCH₃) attached to a phenyl ring, which influences its interaction with biological targets.

The biological activity of 2-methoxyphenyl fluorosulfate can be attributed to its role as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). mGluR2 is implicated in various neuropsychiatric disorders, making it a significant target for therapeutic intervention. Studies have shown that compounds similar to 2-methoxyphenyl fluorosulfate exhibit potent inhibitory effects on glutamate-induced calcium mobilization in cells expressing recombinant human mGluR2, with IC50 values indicating high potency .

Pharmacological Studies

Recent pharmacological evaluations have highlighted the compound's ability to modulate glutamatergic signaling pathways. In vitro assays using Chinese hamster ovary (CHO) cells demonstrated that 2-methoxyphenyl fluorosulfate significantly inhibits glutamate-induced signaling, which is crucial for understanding its potential therapeutic applications in conditions like schizophrenia and anxiety disorders .

Study on mGluR2 Modulation

A study focused on the synthesis and evaluation of various derivatives of 2-methoxyphenyl fluorosulfate revealed that certain modifications could enhance its binding affinity to mGluR2. For instance, derivatives were tested for their ability to modulate cAMP levels in response to glutamate stimulation. The most promising compounds showed IC50 values in the nanomolar range, indicating their potential as therapeutic agents targeting mGluR2 .

Data Tables

| Compound Name | IC50 (nM) | Target Receptor | Biological Activity |

|---|---|---|---|

| 2-Methoxyphenyl Fluorosulfate | 93.2 | mGluR2 | Negative allosteric modulation |

| Compound 12 | 6 | mGluR2 | Potent NAM with high selectivity |

| Compound 13 | 93.2 | mGluR2 | Moderate-to-high specific binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.